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molecular formula C9H11NO3 B8423476 2-(1,3-Dioxolan-2-yl)-6-methylpyridine 1-oxide

2-(1,3-Dioxolan-2-yl)-6-methylpyridine 1-oxide

Cat. No. B8423476
M. Wt: 181.19 g/mol
InChI Key: YBKHLFHMAHBFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466176B2

Procedure details

To a stirred solution of 2-(1,3-dioxolan-2-yl)-6-methylpyridine 1-oxide (2.3 g, 12.69 mmol, 1 eq.) in 200 ml dry DCM was added TFA (6.66 g, 31.73 mmol, 2.5 eq.) via syringe, The reaction was stirred 2 hrs and was evaporated on RFE. The residue was redissolved in 200 ml DCM and 200 ml of 2M aqueous K2CO3 solution was added. Vigorously stirring was allowed for 2 hrs. The aqueous layer was separated and extracted with fresh DCM (2×100 ml). The organics were combined, washed with water (50 ml), brine (50 ml), dried over MgSO4 and concentrated to give [6-(1,3-dioxolan-2-yl)pyridin-2-yl]methanol (2.25 g, 84% yield) as a yellow oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N+:7]=1[O-].C(O)(C(F)(F)F)=[O:15]>C(Cl)Cl>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[N:7]=[C:8]([CH2:12][OH:15])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
O1C(OCC1)C1=[N+](C(=CC=C1)C)[O-]
Name
Quantity
6.66 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated on RFE
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in 200 ml DCM
ADDITION
Type
ADDITION
Details
200 ml of 2M aqueous K2CO3 solution was added
STIRRING
Type
STIRRING
Details
Vigorously stirring
WAIT
Type
WAIT
Details
was allowed for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with fresh DCM (2×100 ml)
WASH
Type
WASH
Details
washed with water (50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(OCC1)C1=CC=CC(=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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